molecular formula C8H11BrN2 B2830704 5-Bromo-3-ethyl-6-methylpyridin-2-amine CAS No. 1098652-28-8

5-Bromo-3-ethyl-6-methylpyridin-2-amine

Cat. No. B2830704
CAS RN: 1098652-28-8
M. Wt: 215.094
InChI Key: NKZWFTVDSOFZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-3-ethyl-6-methylpyridin-2-amine” is a chemical compound with the molecular formula C8H11BrN2 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular structure of “5-Bromo-3-ethyl-6-methylpyridin-2-amine” can be analyzed using various tools such as MolView . The structure can be visualized in 3D, providing insights into the spatial arrangement of atoms and bonds.

Scientific Research Applications

Copper-Catalyzed Amination

One application involves the amination of aryl halides, including bromopyridines, using copper catalysis. This process converts bromopyridines into aminopyridines with excellent yield under mild conditions, highlighting the utility of 5-Bromo-3-ethyl-6-methylpyridin-2-amine in synthesizing aminopyridines efficiently (Lang et al., 2001).

Palladium-Catalyzed Selective Amination

Another significant application is found in the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex. This method achieves high isolated yields and excellent chemoselectivity, demonstrating the chemical's potential in selective synthesis processes (Ji, Li, & Bunnelle, 2003).

Quantum Mechanical Investigations and Biological Activities

Furthermore, 5-Bromo-3-ethyl-6-methylpyridin-2-amine has been utilized in the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction. This research not only explores the synthetic capabilities but also investigates the quantum mechanical properties and biological activities of the synthesized compounds, indicating a broad spectrum of potential applications in both chemical synthesis and biological exploration (Ahmad et al., 2017).

Synthesis of Ligands and Coordination Chemistry

The compound is also involved in the synthesis of flexible polydentate ligands bearing substituted bipyridine subunits. These ligands are critical in coordination chemistry, offering a pathway to complex with various metals for potential applications in catalysis, materials science, and biochemistry (Charbonnière, Weibel, & Ziessel, 2002).

Regioselectivity in Chemical Reactions

Research also includes the study of regioselectivity in reactions with ammonia, highlighting the compound's versatility and potential for creating structurally diverse aminopyridines. Such studies are vital for understanding the mechanisms underlying chemical reactions and for developing more efficient synthetic routes (Doulah et al., 2014).

Safety and Hazards

“5-Bromo-3-ethyl-6-methylpyridin-2-amine” may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound .

properties

IUPAC Name

5-bromo-3-ethyl-6-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-3-6-4-7(9)5(2)11-8(6)10/h4H,3H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZWFTVDSOFZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(N=C1N)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.